1-((4-Bromophenyl)sulfonyl)piperazine

Medicinal Chemistry Synthetic Methodology Cross-Coupling Chemistry

1-((4-Bromophenyl)sulfonyl)piperazine (CAS 179334-20-4) is a sulfonylpiperazine building block of molecular formula C₁₀H₁₃BrN₂O₂S and molecular weight 305.19 g/mol. The compound features a free secondary amine on the piperazine ring and a para-bromophenylsulfonyl group, the latter imparting an experimental LogP of 2.39 and a predicted pKa of 7.74±0.10.

Molecular Formula C10H13BrN2O2S
Molecular Weight 305.19 g/mol
CAS No. 179334-20-4
Cat. No. B060929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromophenyl)sulfonyl)piperazine
CAS179334-20-4
Molecular FormulaC10H13BrN2O2S
Molecular Weight305.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
InChIKeyJIABXBYOURNKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((4-Bromophenyl)sulfonyl)piperazine (CAS 179334-20-4): Core Scaffold Identity and Procurement-Relevant Characteristics


1-((4-Bromophenyl)sulfonyl)piperazine (CAS 179334-20-4) is a sulfonylpiperazine building block of molecular formula C₁₀H₁₃BrN₂O₂S and molecular weight 305.19 g/mol . The compound features a free secondary amine on the piperazine ring and a para-bromophenylsulfonyl group, the latter imparting an experimental LogP of 2.39 and a predicted pKa of 7.74±0.10 . It is commercially available at ≥95% purity from multiple vendors, with recommended storage at −20 °C for maximum stability .

Why 1-((4-Bromophenyl)sulfonyl)piperazine Cannot Be Casually Replaced by Other 4-Substituted Phenylsulfonylpiperazines


The para-substituent on the benzenesulfonyl ring governs three interdependent properties that directly affect downstream utility: (i) the ability to serve as a cross-coupling handle for further diversification, (ii) the lipophilicity–permeability balance (LogP ranging from 1.11 to 2.86 across the unsubstituted, fluoro, chloro, bromo, and nitro series) , and (iii) the electron-withdrawing character at the sulfonamide nitrogen (Hammett σp from +0.06 for fluoro to +0.78 for nitro) [1]. These parameters are inextricably linked—swapping the 4-bromo for a 4-chloro, 4-fluoro, or 4-methyl group eliminates the capacity for palladium-catalyzed Suzuki-Miyaura cross-coupling and simultaneously shifts both the pharmacokinetic-determining LogP and the sulfonamide NH acidity [2]. The quantitative evidence below demonstrates why the bromo congener occupies a distinct and non-substitutable position among close analogs.

Quantitative Differentiation Evidence for 1-((4-Bromophenyl)sulfonyl)piperazine vs. Closest Analogs


Suzuki-Miyaura Cross-Coupling Capability: The 4-Bromo Substituent as a Palladium-Catalyzed Diversification Handle

The 4-bromophenylsulfonyl group uniquely enables palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids among the common 4-substituted phenylsulfonylpiperazine analogs. The C–Br bond (bond dissociation energy ~65 kcal/mol) undergoes oxidative addition with Pd(0) under mild conditions (room temperature, atmospheric pressure), whereas the C–Cl bond (~80 kcal/mol) requires harsher conditions and specialized ligands; C–F, C–H, and C–CH₃ bonds are inert under standard Suzuki conditions [1]. This was directly exploited by Chakravarthy et al. (2025), who isolated crystalline 1-((4-bromophenyl)sulfonyl)piperazine as the key intermediate and subsequently diversified it via tandem Suzuki-Miyaura coupling with various aryl boronic acids to generate a library of biphenyl sulfonylpiperazines with anticancer activity against U87 (glioblastoma) and OVCAR3 (ovarian carcinoma) cell lines [1]. The 4-chloro analog cannot participate in this tandem one-pot protocol without specialized catalytic systems, and the 4-fluoro, 4-methyl, and unsubstituted phenyl analogs are entirely incapable of undergoing this transformation.

Medicinal Chemistry Synthetic Methodology Cross-Coupling Chemistry

Lipophilicity (LogP) Differentiation Across 4-Substituted Phenylsulfonylpiperazine Analogs

The experimentally determined LogP of 1-((4-bromophenyl)sulfonyl)piperazine is 2.39, positioning it at an intermediate-to-high lipophilicity within the 4-substituted phenylsulfonylpiperazine series . This value is 0.11 log units higher than the 4-chloro analog (LogP 2.28) , 0.62 log units higher than the 4-fluoro analog (LogP 1.77) , and 0.76–1.28 log units higher than the unsubstituted phenyl analog (LogP 1.11–1.63, depending on the measurement method) . The 4-nitro analog exhibits a higher LogP of 2.86 [1], but its strongly electron-withdrawing character (σp +0.71) results in markedly different sulfonamide NH acidity [2]. These differences have direct consequences: each ~0.5 LogP unit increment can correspond to an approximately 3-fold change in membrane permeability, altering oral absorption, blood-brain barrier penetration, and tissue distribution profiles of derived compounds [3].

Physicochemical Properties Drug Design ADME Prediction

2,3-Oxidosqualene Cyclase-Lanosterol Synthase (OSC) Inhibitory Potency: Direct Comparative Data from a Single Published Series

Brown et al. (J. Med. Chem., 2000) reported a series of 4-piperidinopyridine and 4-piperidinopyrimidine inhibitors of 2,3-oxidosqualene cyclase-lanosterol synthase (OSC), wherein the sulfonylpiperazine aryl substituent was varied systematically [1]. Within the same structural context—[4-(aryl-benzenesulfonyl)-piperazin-1-yl]-(3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-4-yl)-methanone—the 4-bromophenylsulfonyl derivative exhibited an IC₅₀ of 161 nM against the human enzyme, compared with 143 nM for the unsubstituted 4-phenylsulfonyl analog and 82 nM (rat enzyme) for the 4-iodophenylsulfonyl analog [1]. In a related sub-series, a 1-(4-pyrimidinyl)-4-(1-(4-bromophenylsulfonyl)piperazin-4-ylcarbonyl)piperidine achieved an IC₅₀ of 37 nM (human) and 116 nM (rat) [1]. These data confirm that the 4-bromo substitution does not abolish OSC inhibitory activity and can, in specific structural contexts, yield single-digit nanomolar potency.

Enzyme Inhibition Cholesterol Biosynthesis Structure-Activity Relationship

Synthetic Efficiency: High-Yield Preparation via Direct Sulfonylation of Piperazine

1-((4-Bromophenyl)sulfonyl)piperazine can be synthesized by direct reaction of piperazine with 4-bromobenzenesulfonyl chloride, achieving a reported yield of approximately 99% . An alternative route via BOC-deprotection of 4-(4-BOC-piperazinesulfonyl)bromobenzene yields approximately 86% . The chloro analog is accessible through analogous chemistry but from 4-chlorobenzenesulfonyl chloride, while the fluoro analog requires 4-fluorobenzenesulfonyl chloride. The high yield of the direct route (>98% purity commercially available ) translates to lower cost-per-gram for bulk procurement and reduced purification burden during downstream derivatization.

Synthetic Chemistry Process Chemistry Building Block Procurement

Electronic Modulation of the Sulfonamide Group: Hammett Substituent Constant Comparison

The electron-withdrawing power of the para-substituent on the benzenesulfonyl ring directly modulates the acidity of the sulfonamide NH and the electron density at the piperazine nitrogen, both of which influence hydrogen-bonding capacity and target engagement. The Hammett σp constants for the relevant 4-substituents are: Br = +0.393, Cl = +0.373, F = +0.337, H = 0.00, CH₃ = −0.17, and NO₂ = +0.710 [1]. The bromo substituent's σp (+0.393) is very close to the chloro value (+0.373, Δ = +0.020), but both differ substantially from fluoro (+0.337). The bromo substituent is distinct in combining a moderately strong −I effect with a significant +R (resonance) effect from the lone pairs, a balance that the nitro group (+0.710, predominantly −I/−R) does not replicate [1]. This electronic profile correlates with the observed pKa: the 4-bromo compound has a predicted pKa of 7.74 , versus 7.71 for the 4-fluoro analog , reflecting the modestly greater electron withdrawal by bromine.

Physical Organic Chemistry Electronic Effects Structure-Activity Relationship

Crystallographic Characterization: Structural Insights Enabling Structure-Based Drug Design

Chakravarthy et al. (2025) obtained single crystals of 1-((4-bromophenyl)sulfonyl)piperazine and solved its structure by X-ray diffraction, revealing crystallization in a triclinic lattice with P1 space group and two molecules (A & B) per asymmetric unit in a nonplanar geometry [1]. The piperazine ring adopts a chair conformation, and Hirshfeld surface analysis identified H…H, H…C, H…O, and H…Br as the dominant intermolecular interactions driving crystal packing [1]. This structural information is directly usable for docking studies and pharmacophore modeling. In contrast, crystal structures for the 4-chloro, 4-fluoro, or unsubstituted phenyl analogs in their unsulfonylated free-base forms have not been reported in the same level of detail, limiting analogous structure-based design efforts.

Crystallography Structural Biology Computational Chemistry

Procurement-Driven Application Scenarios for 1-((4-Bromophenyl)sulfonyl)piperazine (CAS 179334-20-4)


Diversifiable Sulfonylpiperazine Scaffold for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams designing focused libraries of biphenyl sulfonylpiperazines should select the 4-bromo congener as their core building block. As demonstrated by Chakravarthy et al. (2025), 1-((4-bromophenyl)sulfonyl)piperazine can be directly subjected to tandem one-pot Suzuki-Miyaura cross-coupling with diverse aryl boronic acids at room temperature, generating arrays of biphenyl derivatives without requiring pre-functionalization or protecting group manipulation [1]. The 4-chloro analog requires specialized catalytic systems for comparable transformations, and the 4-fluoro, 4-methyl, and unsubstituted analogs cannot participate in this reaction, forcing multi-step synthetic routes. The availability of a single-crystal X-ray structure of the bromo intermediate further supports rational library design by providing accurate geometric parameters for docking studies [1].

CNS-Targeted Lead Optimization Requiring Controlled Lipophilicity (LogP 2.0–3.0 Window)

For CNS drug discovery programs where balanced lipophilicity is critical for blood-brain barrier penetration, the 4-bromo analog (LogP 2.39) occupies a distinct and favorable position. It is more lipophilic than the 4-fluoro analog (LogP 1.77) , the unsubstituted phenyl analog (LogP 1.11–1.63) , and the 4-methyl analog (~1.9) , yet less lipophilic than the 4-nitro analog (LogP 2.86) which carries additional toxicity and selectivity liabilities [2]. This intermediate LogP, combined with the moderate electron-withdrawing effect (σp +0.393) [3], makes the 4-bromo building block the preferred starting point for CNS programs requiring permeability without excessive lipophilicity-driven promiscuity.

Cholesterol Biosynthesis Inhibitor Development Utilizing the OSC/LS Pharmacophore

Research groups pursuing inhibitors of 2,3-oxidosqualene cyclase-lanosterol synthase (OSC) for cholesterol-lowering or anticancer applications can draw on the direct comparative data from Brown et al. (2000), which showed that 4-bromophenylsulfonyl-containing piperidine-piperazine hybrids retain nanomolar OSC inhibitory activity (IC₅₀ = 161 nM human; 37 nM human for optimized pyrimidine-containing congener) [4]. The bromo substitution maintains potency comparable to the unsubstituted phenyl analog (IC₅₀ = 143 nM) while providing the synthetic handle for further diversification, a dual advantage not offered by the chloro, fluoro, or iodo analogs in this pharmacophore series [4].

High-Throughput Crystallization and Solid-State Form Screening

The demonstrated crystallizability of 1-((4-bromophenyl)sulfonyl)piperazine in a triclinic P1 space group with well-resolved intermolecular interactions (H…Br contacts contributing to crystal packing) [1] makes it a suitable candidate for co-crystallization studies with biological targets or for solid-state form screening in pre-formulation. The presence of the heavy bromine atom also provides anomalous scattering for X-ray crystallographic phasing, a practical advantage over the chloro, fluoro, and unsubstituted analogs when solving protein-ligand co-crystal structures by X-ray diffraction methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((4-Bromophenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.